REACTION_CXSMILES
|
O.[NH2:2][NH2:3].CS[C:6]1[N:11]=[C:10]([NH2:12])[N:9]=[C:8]([NH2:13])[C:7]=1[N:14]=[O:15]>CN(C=O)C>[NH:2]([C:6]1[N:11]=[C:10]([NH2:12])[N:9]=[C:8]([NH2:13])[C:7]=1[N:14]=[O:15])[NH2:3] |f:0.1|
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CSC1=C(C(=NC(=N1)N)N)N=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the bright pink mixture was filtered
|
Type
|
WASH
|
Details
|
the solid washed several times with DMF
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=C(C(=NC(=N1)N)N)N=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |